molecular formula C16H12N2O8 B13833148 2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate CAS No. 41106-71-2

2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate

Cat. No.: B13833148
CAS No.: 41106-71-2
M. Wt: 360.27 g/mol
InChI Key: PLCJVXNGSALRQG-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate is an organic compound with the molecular formula C16H12N2O8. It is characterized by the presence of two nitrobenzoyl groups attached to an ethyl chain. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-hydroxyethyl 4-nitrobenzoate. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-hydroxyethyl 4-nitrobenzoate.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 4-nitrobenzoic acid and 2-hydroxyethyl 4-nitrobenzoate.

    Reduction: 2-(4-Aminobenzoyl)oxyethyl 4-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The ester bonds can be hydrolyzed to release the constituent acids and alcohols, which can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-((4-nitrobenzoyl)oxy)-2-pentynyl 4-nitrobenzoate
  • 4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate
  • 3-[(4-Nitrobenzoyl)oxy]-1,4-dioxan-2-yl 4-nitrobenzoate

Uniqueness

2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions. Its dual nitrobenzoyl groups provide versatility in synthetic applications and make it a valuable compound in various research fields .

Properties

CAS No.

41106-71-2

Molecular Formula

C16H12N2O8

Molecular Weight

360.27 g/mol

IUPAC Name

2-(4-nitrobenzoyl)oxyethyl 4-nitrobenzoate

InChI

InChI=1S/C16H12N2O8/c19-15(11-1-5-13(6-2-11)17(21)22)25-9-10-26-16(20)12-3-7-14(8-4-12)18(23)24/h1-8H,9-10H2

InChI Key

PLCJVXNGSALRQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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